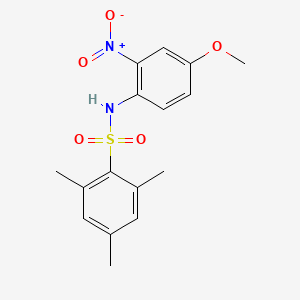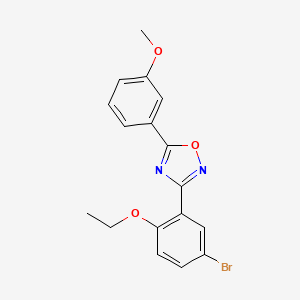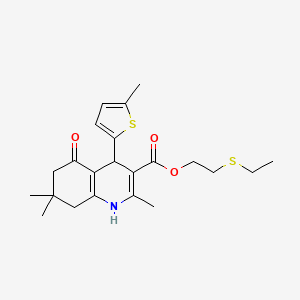
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide, also known as MNBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This compound has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the inhibition of enzymes and receptors in the body. This compound has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a valuable tool for researchers in various fields. This compound has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
实验室实验的优点和局限性
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide, including the exploration of its potential as a therapeutic agent for various diseases. This compound has also been studied for its potential use in the development of new fluorescent probes for imaging. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in the body.
In conclusion, this compound is a valuable tool for researchers in various fields due to its wide range of biochemical and physiological effects. This compound has been extensively studied for its potential applications in scientific research, and there are several future directions for further exploration. With careful handling and storage, this compound has the potential to be a valuable asset in the development of new therapies and diagnostic tools.
合成方法
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methoxy-2-nitroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The resulting compound can then be purified through recrystallization or chromatography. Other synthesis methods have also been explored, including the use of microwave irradiation and ultrasound-assisted synthesis.
科学研究应用
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and as a potential anti-cancer agent. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
属性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-7-11(2)16(12(3)8-10)24(21,22)17-14-6-5-13(23-4)9-15(14)18(19)20/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVUKWFTBAOSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130377.png)


![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5130387.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)propanamide](/img/structure/B5130388.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5130399.png)

![1-methyl-1-[3-(1-piperidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate](/img/structure/B5130406.png)
![5-({[4-(diethylamino)-1-methylbutyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130411.png)
![1-benzyl-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B5130423.png)
![N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B5130437.png)
![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)

![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)